REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12]([NH2:14])=O.O=P(Cl)(Cl)Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12]#[N:14]
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Name
|
|
Quantity
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6.1 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2C(=CNC2=CC1)C(=O)N
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Name
|
|
Quantity
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65 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Excess POCl3 was removed under high vacuum (0.1 mmHg)
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Type
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CUSTOM
|
Details
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the residue quenched with water/0.88 NH4OH 1:1 (100 ml)
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with CHCl3 (4×100 ml)
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Type
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ADDITION
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Details
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treated with charcoal (10 g)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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the solvent removed
|
Type
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CUSTOM
|
Details
|
to afford a brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from hexane
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |